molecular formula C8H10Cl2N2Pt B12883742 Dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum CAS No. 72426-83-6

Dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum

Cat. No.: B12883742
CAS No.: 72426-83-6
M. Wt: 400.17 g/mol
InChI Key: YCPRCBIVXDWLLI-UHFFFAOYSA-L
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Description

Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum is a platinum-based compound with the molecular formula C₈H₁₂Cl₂N₂Pt. It is known for its applications in various fields, particularly in medicinal chemistry and catalysis. The compound features a platinum center coordinated to two chlorine atoms and a bidentate ligand, 1-phenyl-1,2-ethanediamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum typically involves the reaction of potassium tetrachloroplatinate with 1-phenyl-1,2-ethanediamine in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphines, amines, and other nucleophiles. Reactions are typically carried out in solvents such as dichloromethane or ethanol, under inert atmosphere conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with phosphines can yield phosphine-coordinated platinum complexes, which have distinct properties and applications .

Mechanism of Action

The mechanism of action of Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum involves its interaction with biological molecules such as DNA. The platinum center binds to the nitrogen atoms of the DNA bases, forming cross-links that disrupt the DNA structure and inhibit replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various ligands makes it versatile for different applications in research and industry .

Properties

CAS No.

72426-83-6

Molecular Formula

C8H10Cl2N2Pt

Molecular Weight

400.17 g/mol

IUPAC Name

(2-azanidyl-1-phenylethyl)azanide;dichloroplatinum(2+)

InChI

InChI=1S/C8H10N2.2ClH.Pt/c9-6-8(10)7-4-2-1-3-5-7;;;/h1-5,8-10H,6H2;2*1H;/q-2;;;+4/p-2

InChI Key

YCPRCBIVXDWLLI-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(C[NH-])[NH-].Cl[Pt+2]Cl

Origin of Product

United States

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